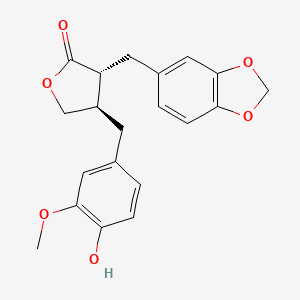
(-)-Haplomyrfolin
Overview
Description
(-)-Haplomyrfolin: is a naturally occurring compound found in certain plants. It belongs to the class of alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Haplomyrfolin typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Synthetic methods on an industrial scale require optimization of reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: (-)-Haplomyrfolin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: (-)-Haplomyrfolin is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has shown promise in modulating certain biochemical pathways.
Medicine: this compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (-)-Haplomyrfolin involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in regulating oxidative stress and inflammation.
Comparison with Similar Compounds
(-)-Ephedrine: Another alkaloid with stimulant and decongestant properties.
(-)-Quinine: An alkaloid used to treat malaria.
(-)-Morphine: An alkaloid with potent analgesic properties.
Uniqueness: (-)-Haplomyrfolin is unique due to its specific stereochemistry and the range of biological activities it exhibits. Unlike some similar compounds, it has shown potential in both therapeutic and industrial applications, making it a versatile and valuable compound for further research and development.
Properties
IUPAC Name |
(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-8-12(2-4-16(18)21)6-14-10-24-20(22)15(14)7-13-3-5-17-19(9-13)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAULYTGYCSKM-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of (-)-Haplomyrfolin and how is it typically extracted?
A1: this compound is a lignan found in several plant species. It was identified for the first time in Piper cubeba seeds [] and has also been isolated from Calocedrus formosana heartwood [], Haplophyllum sahinii, and Haplophyllum vulcanicum roots []. A study on Piper cubeba found that ultrasound-assisted extraction with 84% aqueous ethanol for 38 minutes was the most effective method for extracting this compound and other lignans from the seeds []. This method outperformed traditional techniques like maceration and Soxhlet extraction.
Q2: Does the stereochemistry of this compound affect its biological activity?
A2: While this compound has been identified in various plant species, its specific biological activities and how stereochemistry might influence them haven't been extensively studied. Further research is needed to determine if the enantiomer (+)-haplomyrfolin exists naturally and if there are differences in their bioactivity.
Q3: What is known about the potential antioxidant activity of this compound?
A3: Although this compound itself has not been extensively studied for antioxidant activity, structurally similar lignans like matairesinol and 5-methoxy-isosalicifoline, which were also isolated from Calocedrus formosana heartwood alongside this compound, showed strong antioxidant properties in DPPH radical scavenging and TEAC assays []. This suggests that this compound might possess similar antioxidant potential, but further research is needed to confirm this.
Q4: Are there any synthetic routes available for producing this compound?
A4: Yes, a total synthesis method for this compound, along with other dibenzylbutyrolactone lignans like Arctigenin and Pluviatolide, has been developed using a tandem conjugate addition approach []. This synthetic route provides access to this class of lignans, enabling further investigations into their biological activities and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)

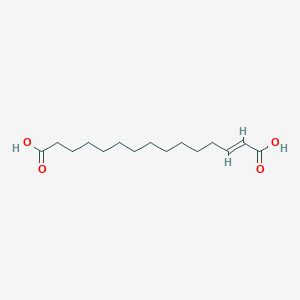

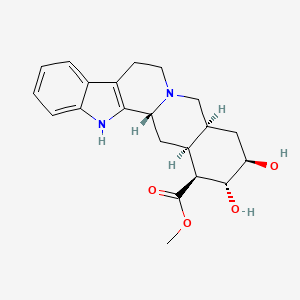
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)


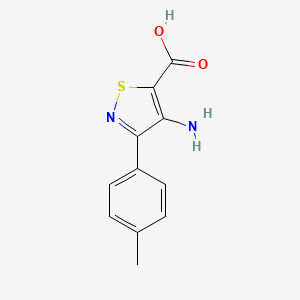

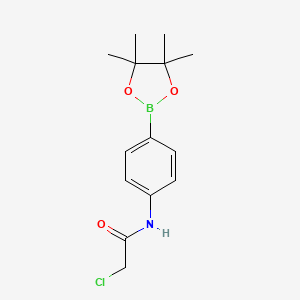
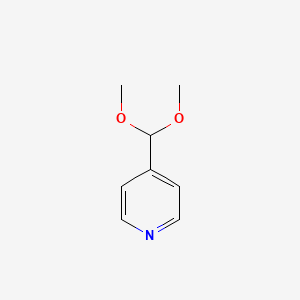

![6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3038239.png)
